molecular formula C20H19F3N4O B2683213 1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1421526-25-1

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2683213
CAS RN: 1421526-25-1
M. Wt: 388.394
InChI Key: FKRBUQBKXWUJFF-UHFFFAOYSA-N
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Description

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PTP1B inhibitor and has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Molecular Synthesis and Rearrangement

Research has explored the rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones to produce new indole and imidazolinone derivatives, highlighting the flexibility of urea derivatives in molecular rearrangements and the synthesis of complex organic structures (Klásek, Lyčka, & Holčapek, 2007).

Catalysis

Imidazole derivatives, including those related to the queried compound, have been investigated for their catalytic properties in reactions such as the room-temperature hydroamination of N-alkenyl ureas, showcasing their utility in facilitating chemical transformations with efficiency and under milder conditions (Bender & Widenhoefer, 2006).

Synthesis of Novel Compounds

The design and synthesis of novel phosphoranes containing urea derivatives demonstrate the compound's relevance in creating new chemical entities with potential applications in drug development and other areas of chemistry (Afshar & Islami, 2009).

Spectroscopic and Structural Characterization

Studies have also focused on the spectroscopic and structural analysis of tri-substituted ureas derived from N-methylpiperazine, containing phenyl and N-heterocyclic substituents. Such research aids in understanding the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Iriepa & Bellanato, 2013).

Chemical Reactivity and Interaction Studies

Investigations into the reactivity of imidazole derivatives through spectroscopic characterization and computational studies have provided insights into their reactive properties and potential interactions with biological targets. This research is essential for designing molecules with specific biological activities (Hossain et al., 2018).

properties

IUPAC Name

1-[3-(2-phenylimidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)16-8-4-9-17(14-16)26-19(28)25-10-5-12-27-13-11-24-18(27)15-6-2-1-3-7-15/h1-4,6-9,11,13-14H,5,10,12H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRBUQBKXWUJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

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